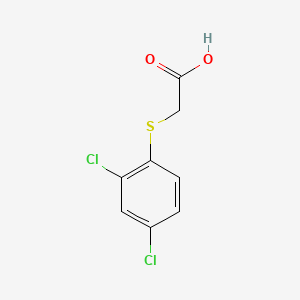

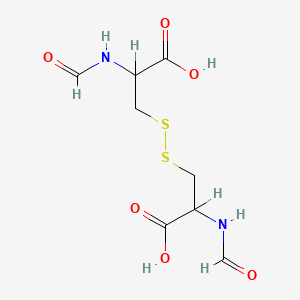

N,N'-Diformyl-L-cystine

Vue d'ensemble

Description

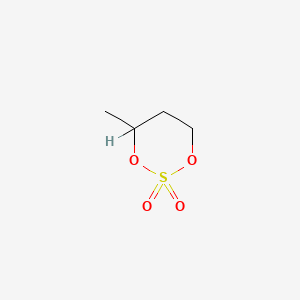

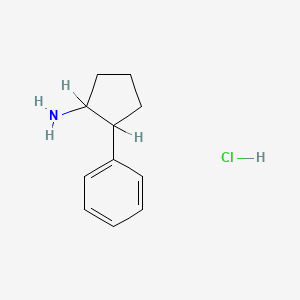

“N,N’-Diformyl-L-cystine” is a chemical compound with the linear formula C8H12N2O6S2 . It has a molecular weight of 296.323 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

“N,N’-Diformyl-L-cystine” contains a total of 29 bonds; 17 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 aldehyde (aliphatic), 2 hydroxyl groups, and 1 disulfide .Applications De Recherche Scientifique

1. Protection and Activation in Peptide Chemistry

N,N'-Diformyl-L-cystine plays a role in peptide chemistry. The use of related compounds like 3-nitro-2-pyridinesulfenyl (Npys) halide for the protection and activation of the thiol function of cysteine is notable. This method, starting from compounds like bis(N-t-butyloxycarbonyl)-L-cystine, shows the versatility of related cystine derivatives in peptide synthesis (Matsueda, Kimura, Kaiser, & Matsueda, 1981).

2. Fabrication of Polypeptide Structural Color Films

N,N'-Diformyl-L-cystine derivatives contribute to the development of bioinspired polypeptide photonic films. These films, with tunable structural color, are created by combining N-carboxyanhydride (NCA) chemistry and photonic crystals. The integration of di-NCA derivative of l-cystine in this process illustrates its potential in creating advanced optical materials (Meng, Ju, Wang, Han, Zhang, Zhang, Wu, & Tang, 2022).

3. Synthesis of Biodegradable Polymers

The synthesis of poly(L-cystyl-L-cystine), a new biodegradable polymer, is enhanced using methods involving N,N'-bis(trimethylsilyl)cystine dibenzyl ester. This advancement shows the role of cystine derivatives in the creation of polymers with improved properties, indicating their utility in materials science (Bechaouch, Coutin, & Sekiguchi, 1996).

4. Lysosomal Cystine Accumulation and Mitochondrial Effects

In medical research, the study of lysosomal cystine accumulation, particularly its effects on mitochondrial integrity and cellular viability, highlights the biological importance of cystine. Understanding the role of cystine in cellular processes can aid in the study of diseases like cystinosis (Sumayao, McEvoy, Newsholme, & McMorrow, 2016).

5. Role in Biosynthesis and Cellular Functions

The biosynthesis of cystine in human cell cultures, as well as its role in essential cellular functions, has been studied. This research is crucial for understanding metabolic pathways and the requirements of cells in culture, providing insights into amino acid metabolism and cellular nutrition (Eagle, Piez, & Oyama, 1961).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(2-carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O6S2/c11-3-9-5(7(13)14)1-17-18-2-6(8(15)16)10-4-12/h3-6H,1-2H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYQLWRZIWXMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC=O)SSCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952065 | |

| Record name | N,N'-Bis(hydroxymethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Diformyl-L-cystine | |

CAS RN |

29581-98-4 | |

| Record name | N,N'-Diformyl-L-cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(hydroxymethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)